1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione
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Overview
Description
1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione is a complex organic compound that features an indole moiety, a piperazine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and a suitable halogenated precursor.
Coupling Reaction: The final step involves coupling the indole derivative with the piperazine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel polymers.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(piperazin-1-yl)ethane-1,2-dione: Lacks the nitrophenyl group, which may alter its pharmacological profile.
1-(1H-indol-3-yl)-2-[4-(phenyl)piperazin-1-yl]ethane-1,2-dione: Contains a phenyl group instead of a nitrophenyl group, potentially affecting its reactivity and biological activity.
Uniqueness
1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione is unique due to the presence of the nitrophenyl group, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-19(17-13-21-18-4-2-1-3-16(17)18)20(26)23-11-9-22(10-12-23)14-5-7-15(8-6-14)24(27)28/h1-8,13,21H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRMBLTVIPJOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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